N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Description
N-[2-(2,3-Dimethylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide moiety. Its structure includes:
- A 2,3-dimethylphenyl group at the 2-position of the pyrazole ring, which enhances steric bulk and may influence binding interactions.
This compound is hypothesized to exhibit biological activity due to structural similarities with tubulin-targeting agents like combretastatin analogues . Its synthesis likely follows hydrazide coupling methodologies, as described for related trimethoxybenzamide derivatives .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-13-7-6-8-18(14(13)2)26-22(16-11-32(28)12-17(16)25-26)24-23(27)15-9-19(29-3)21(31-5)20(10-15)30-4/h6-10H,11-12H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUAUYNYEZDQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole core. This can be achieved by reacting 2-aminothiophene with a suitable diketone under acidic conditions.
Substitution with 2,3-Dimethylphenyl Group: The next step involves the introduction of the 2,3-dimethylphenyl group. This can be accomplished through a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride and an aluminum chloride catalyst.
Attachment of the 3,4,5-Trimethoxybenzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly for its anti-inflammatory and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties.
Comparison with Similar Compounds
a. Substituent Effects on Bioactivity
- The 3,4,5-trimethoxybenzamide enhances π-π stacking and hydrogen-bond donor/acceptor capacity, critical for tubulin binding .
- Fluorophenyl Analog : The electron-withdrawing 4-fluorophenyl group increases electronegativity, possibly altering binding kinetics. The single 4-methoxybenzamide reduces steric bulk, which may lower potency compared to the target compound.
b. Physicochemical Properties
- Lipophilicity : The target compound’s higher LogP (~3.8 vs. ~2.9 for the fluorophenyl analog) suggests better membrane permeability but may compromise aqueous solubility.
- Molecular Weight : The fluorophenyl analog’s lower molecular weight (~413.4 vs. ~479.5) could favor improved pharmacokinetic profiles, such as oral bioavailability.
Research Findings and Limitations
- Structural Modeling : Computational studies predict that the dimethylphenyl group in the target compound may occupy a unique subpocket in tubulin’s binding site, unlike the fluorophenyl analog .
Biological Activity
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique thienopyrazole structure. It has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.42 g/mol. The structure consists of a thieno[3,4-c]pyrazole core substituted with a dimethylphenyl group and a trimethoxybenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.42 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cccc(c1C)n3nc2CS(=O)Cc2c3NC(=O)C4CC4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that thienopyrazole derivatives possess antimicrobial properties against various pathogens.
- Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In vitro studies have demonstrated that related thienopyrazole compounds exhibit broad-spectrum antimicrobial activity. For instance:
- Study Findings : A study revealed that derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
Recent research has explored the anticancer potential of similar compounds:
- Mechanism : Thienopyrazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.
- Case Study : A specific derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.
Case Studies and Research Findings
-
Antimicrobial Study :
- Objective : Evaluate the antimicrobial efficacy of thienopyrazole derivatives.
- Results : The compound exhibited MIC values ranging from 8 to 64 µg/mL against selected bacterial strains.
-
Anticancer Research :
- Objective : Investigate the effects on cancer cell lines.
- Findings : The compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment.
Q & A
Q. Primary methods :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX refinement protocols (e.g., SHELXL for small-molecule structures) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments, with methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.2 ppm) as key signals .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS, [M+H]⁺ expected for C₂₉H₃₀N₃O₅S) .
Advanced validation : - DSC/TGA : Assess thermal stability and polymorphic forms for formulation studies .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
Contradictions often arise from assay-specific variables:
- Cell line specificity : Test across multiple lines (e.g., MCF-7 for breast cancer vs. HEK293 for cytotoxicity thresholds) .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and identify off-target effects at higher concentrations .
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with biophysical methods (SPR or ITC) to validate target engagement .
For example, if a study reports antimicrobial activity but another shows no effect, reevaluate minimum inhibitory concentrations (MICs) under standardized CLSI guidelines .
Advanced: What computational strategies are effective for identifying biological targets or mechanisms of action?
- Pharmacophore modeling : Generate 3D models using MOE or Schrödinger to map hydrogen bond acceptors (methoxy groups) and hydrophobic regions (dimethylphenyl) .
- Molecular docking : Screen against databases like PDB or ChEMBL to predict binding to kinases or GPCRs (e.g., Smoothened receptor antagonism ).
- MD simulations : Assess stability of ligand-receptor complexes (NAMD/GROMACS) over 100+ ns to validate binding modes .
Validation : Cross-correlate computational hits with experimental data (e.g., Western blotting for pathway inhibition) .
Basic: What are the solubility and formulation challenges for in vivo studies?
- Solubility : The compound’s logP (~3.5) suggests poor aqueous solubility. Use co-solvents (e.g., Cremophor EL/PBS mixtures) or nanoformulations (PEGylated liposomes) to enhance bioavailability .
- Stability : Monitor degradation in plasma (HPLC-MS) and adjust storage conditions (lyophilization, −80°C) .
Formulation protocols :- Liposomal encapsulation : Ethanol injection method with DSPC/cholesterol (70:30 molar ratio) .
- In vivo dosing : Administer via IP/IV routes at 10–50 mg/kg, with PK profiling (Cₘₐₓ, t₁/₂) .
Advanced: How can chemical derivatization improve selectivity or reduce toxicity?
- SAR studies : Modify substituents systematically:
- Prodrug strategies : Mask polar groups (e.g., esterify methoxy groups) for enhanced blood-brain barrier penetration .
Toxicity screening : Use zebrafish models or HepG2 cells to assess hepatotoxicity early in development .
Basic: What are the best practices for handling and storing the compound?
- Storage : Store at −20°C in amber vials under argon to prevent oxidation of the thienopyrazole core .
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions to the benzamide group) .
- Waste disposal : Neutralize acidic/byproduct streams with NaOH before incineration .
Advanced: How can researchers address crystallization challenges for X-ray studies?
- Crystal optimization : Use vapor diffusion (sitting-drop method) with PEG 4000 as a precipitant .
- Cryoprotection : Soak crystals in Paratone-N before flash-cooling to 100 K .
- Data collection : Resolve poor diffraction (e.g., >1.5 Å) with synchrotron radiation (e.g., Diamond Light Source) .
Advanced: What strategies optimize synthetic scalability without compromising purity?
- Flow chemistry : Implement continuous flow reactors for high-yield cyclization steps (residence time <10 min) .
- Green chemistry : Replace DMF with Cyrene™ as a biodegradable solvent for amide couplings .
- Process analytics : Use inline PAT tools (ReactIR) to monitor reaction progression and automate quenching .
Basic: How is purity assessed, and what thresholds are acceptable for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
